3-chloro-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-chloro-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-chloro-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved may include inhibition of kinase activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its anticancer properties
Uniqueness
3-chloro-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Properties
Molecular Formula |
C17H12ClFN6O |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
3-chloro-N-[1-[(3-fluorophenyl)methyl]pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C17H12ClFN6O/c18-14-15(23-25-7-2-6-20-16(14)25)17(26)21-13-5-8-24(22-13)10-11-3-1-4-12(19)9-11/h1-9H,10H2,(H,21,22,26) |
InChI Key |
IDBMUTAFMBDVSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC(=N2)NC(=O)C3=NN4C=CC=NC4=C3Cl |
Origin of Product |
United States |
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